molecular formula C10H11NO2 B109909 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline CAS No. 4602-73-7

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline

Katalognummer: B109909
CAS-Nummer: 4602-73-7
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: UQBWYWCIBNWMPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iso Desloratadine, chemically designated as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, is a structural isomer of the antihistamine desloratadine. Its molecular formula is C₁₉H₁₉ClN₂·HCl, with a molecular weight of 310.83 g/mol, and it is identified by the CAS number 183198-49-4 (free base) . Iso Desloratadine is classified as a pharmaceutical impurity (specifically, Desloratadine EP Impurity B) and is often studied in the context of quality control during drug manufacturing . Unlike desloratadine, which is a potent histamine H₁ receptor antagonist, Iso Desloratadine lacks documented therapeutic efficacy and is primarily relevant in analytical and toxicological assessments .

Eigenschaften

IUPAC Name

6-methoxy-3,4-dihydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-5-7-2-3-11-6-8(7)4-9(10)12/h4-6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWYWCIBNWMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196691
Record name 6-Methoxy-3,4-dihydro-7-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4602-73-7
Record name 3,4-Dihydro-6-methoxy-7-isoquinolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-3,4-dihydro-7-isoquinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-6-METHOXY-7-ISOQUINOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NSL0GBQ6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Starting Material : N-formyl-2-phenylethylamine derivatives lacking para-substituents.

  • Cyclization : Conducted in toluene or butanol under reflux, forming 1-mercapto-1,2,3,4-tetrahydroisoquinoline as an intermediate.

  • Dehydrogenation : Elemental sulfur (1–10 mol equivalents) is added to eliminate hydrogen sulfide, yielding the dihydroisoquinoline core. The reaction proceeds over 4–20 hours, depending on solvent and temperature.

Yield and Purification

  • Yield : 90–95% after optimization.

  • Purification : Excess sulfur is filtered post-reaction, and the product is isolated via vacuum distillation or aqueous acidic extraction.

Table 1: Key Parameters for Bischler-Napieralsky Synthesis

ParameterDetails
SolventToluene, Butanol
TemperatureReflux (≈110°C for toluene)
Sulfur Equivalents1–10 mol/mol substrate
Reaction Time4–20 hours
Purification MethodDistillation, Acid-base extraction

Phosphorus Oxychloride-Mediated Ring Closure

This method leverages phosphorus oxychloride (POCl₃) to cyclize acetamide precursors into dihydroisoquinolines, followed by deprotection to introduce hydroxyl groups.

Synthetic Pathway

  • Acetamide Preparation : 3-Methoxybenzaldehyde is converted to an acetamide derivative via nitro reduction and acetylation.

  • Cyclization : The acetamide is treated with POCl₃ under reflux, forming a dihydroisoquinoline intermediate protected with a benzyl or benzoyl group.

  • Deprotection : Hydrobromic acid (48%) cleaves the protecting group, yielding the target compound.

Optimization Challenges

  • By-Product Formation : Unprotected intermediates often produce complex mixtures during dehydrogenation, necessitating protective groups like benzyl or benzoyl.

  • Catalyst Selection : Palladium catalysts improve dehydrogenation efficiency but require stringent temperature control.

Table 2: Comparative Analysis of POCl₃ Method

StepConditionsYield (%)
Acetamide SynthesisNitro reduction, Acetylation65–70
POCl₃ CyclizationReflux in chloroform, 3 hours70
Deprotection48% HBr, 100°C, 1 hour85–90

Benzoylation and Sequential Functionalization

A multi-step approach involving benzoylation and esterification is employed to achieve regioselective substitution.

Procedure Overview

  • Benzoylation : Phenolic hydroxyl groups are protected using benzoyl chloride in pyridine at 5°C.

  • Esterification : Ethyl esters are introduced via reaction with ethyl chloroformate in dichloromethane.

  • Final Deprotection : Basic hydrolysis (sodium hydrogen carbonate) removes protecting groups, yielding the free phenol.

Critical Considerations

  • Solvent Choice : Pyridine facilitates benzoylation but complicates isolation due to hydrochloride precipitation.

  • Temperature Sensitivity : Low temperatures (5°C) prevent over-reaction during protection steps.

Industrial-Scale Production Insights

While laboratory methods are well-documented, industrial synthesis faces challenges in scaling dehydrogenation and purification. Continuous flow reactors and catalytic hydrogenation are proposed to enhance throughput and reduce sulfur waste.

Comparative Evaluation of Methods

Table 3: Method Comparison

MethodAdvantagesLimitations
Bischler-NapieralskyHigh yield (90–95%)Requires toxic sulfur
POCl₃ CyclizationScalable, fewer by-productsMulti-step, costly reagents
BenzoylationRegioselective protectionComplex purification

Analyse Chemischer Reaktionen

Oxidation Reactions

This compound undergoes oxidation at the hydroxy group or the dihydroisoquinoline ring. Key studies demonstrate:

a. Hydroxy Group Oxidation

  • Reaction with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxy group to a quinone structure .

  • Example :
    7 Hydroxy 6 methoxy 3 4 dihydroisoquinolineCrO3H2SO46 methoxy 7 quinone\text{7 Hydroxy 6 methoxy 3 4 dihydroisoquinoline}\xrightarrow[\text{CrO}_3]{\text{H}_2\text{SO}_4}\text{6 methoxy 7 quinone}

b. Ring Oxidation

  • Copper(II)-catalyzed oxidation in DMSO selectively oxidizes the C-1 position of the dihydroisoquinoline ring to yield isoquinolin-1(2H)-one derivatives .

  • Optimized Conditions :

    Catalyst (0.2 equiv.)Additive (3.0 equiv.)SolventYield (%)
    Cu(OAc)₂·2H₂OAcOHDMSO85

Reduction Reactions

The dihydroisoquinoline ring and substituents participate in reduction processes:

a. Borohydride Reduction

  • Sodium borohydride (NaBH₄) reduces carbonyl groups in intermediates during synthetic pathways .

  • Application : Used to synthesize 1-(p-benzyloxybenzyl)-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline .

b. Catalytic Hydrogenation

  • Palladium on carbon (Pd/C) under hydrogen pressure (1–10 kg/cm²) reduces nitro groups to amines in multi-step syntheses .

Substitution Reactions

a. Methoxy Group Demethylation

  • Hydrobromic acid (HBr) selectively removes methoxy groups, converting them to hydroxy groups :
    6 Methoxy 7 hydroxy48 HBr6 7 Dihydroxy\text{6 Methoxy 7 hydroxy}\xrightarrow{\text{48 HBr}}\text{6 7 Dihydroxy}

b. Electrophilic Substitution

  • Nitration with nitric acid introduces nitro groups at the 8-position of the isoquinoline ring .

Cyclization Reactions

Bischler-Napieralski Cyclization

  • POCl₃ promotes cyclization of amides to form dihydroisoquinoline derivatives .

  • Example : Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate synthesis .

Regioselectivity in Functionalization

  • Copper(II)-catalyzed oxidation shows >90% regioselectivity for the C-1 position due to tautomer stabilization .

  • Nitration preferentially occurs at the 8-position under acidic conditions .

Stability and Reaction Considerations

  • Solubility: Reacts optimally in polar solvents (DMSO, methanol) .

  • Degradation: Prolonged exposure to strong acids or bases leads to ring-opening byproducts .

Wissenschaftliche Forschungsanwendungen

Chemistry

HMDIQ is utilized as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example:

  • Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
  • Reduction: It can be reduced to yield tetrahydroisoquinoline derivatives.
  • Substitution: The methoxy group can be replaced with other functional groups under specific conditions .

Biology

In biological research, HMDIQ has been studied for its interactions with enzymes and its potential role in biochemical pathways. It is believed to affect cell signaling pathways and gene expression through its action on dopamine receptors .

Medicine

HMDIQ's pharmacological profile indicates potential therapeutic applications, particularly in treating neurological disorders such as schizophrenia. It acts as a dual agonist at dopamine D1 receptors and antagonist at D2 receptors, which is crucial for modulating dopaminergic activity .

Case Study 1: Neurological Effects

A study investigated the effects of HMDIQ on dopaminergic signaling in animal models of schizophrenia. The results indicated that HMDIQ administration led to improved behavioral outcomes and reduced symptoms associated with the disorder, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Interaction

Research focusing on enzyme kinetics revealed that HMDIQ interacts with specific enzymes involved in neurotransmitter metabolism. This interaction could provide insights into its role in modulating neurotransmitter levels and influencing mood disorders .

Wirkmechanismus

The mechanism of action of 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. It acts as a dual dopamine D1 receptor agonist and D2 receptor antagonist . This dual activity is crucial in modulating dopaminergic pathways, which are implicated in various neurological conditions. The compound’s effects are mediated through binding to these receptors and altering their signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Iso Desloratadine belongs to a group of desloratadine-related compounds, including metabolites, degradation products, and synthetic analogs. Below is a detailed comparison of their chemical and functional properties:

Table 1: Chemical Comparison of Iso Desloratadine and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Difference
Iso Desloratadine HCl C₁₉H₁₉ClN₂·HCl 310.83 183198-49-4 Structural isomer of desloratadine
Desloratadine C₁₉H₁₉ClN₂ 310.82 100643-71-8 Parent compound; H₁ antagonist
Desloratadine Related Compound F C₂₀H₁₉ClN₂O 338.83 117810-61-4 N-formyl derivative
3-Methoxy Desloratadine Not specified Not specified 165739-63-9 Methoxy substitution at position 3
5-Hydroxy Desloratadine Not specified Not specified 117811-12-8 Hydroxyl substitution at position 5
6-Hydroxy Desloratadine Not specified Not specified 119410-05-8 Hydroxyl substitution at position 6
N-Methyl Desloratadine Not specified Not specified 38092-89-6 Methylation of the piperidine nitrogen

Key Observations:

Structural Variations: Iso Desloratadine differs from desloratadine in the spatial arrangement of functional groups, likely altering receptor binding . Hydroxy and methoxy derivatives (e.g., 5-Hydroxy, 3-Methoxy) represent metabolic products or synthetic intermediates, with modifications influencing pharmacokinetics .

Pharmacological Implications: Desloratadine inhibits histamine H₁ receptors, reducing allergic symptoms (e.g., nasal congestion, pruritus) . Hydroxylated metabolites (e.g., 5-Hydroxy Desloratadine) may contribute to desloratadine’s elimination but lack standalone therapeutic value .

Analytical Relevance :

  • High-performance liquid chromatography (HPLC) and mass spectrometry are used to distinguish Iso Desloratadine from desloratadine and other impurities . Regulatory guidelines mandate strict control of impurity levels (e.g., ≤0.15% per ICH Q3A/B) .

Research Findings and Clinical Context

Desloratadine vs. Iso Desloratadine :

  • Efficacy: Desloratadine demonstrates significant anti-inflammatory and antihistaminic effects, suppressing cytokines (IL-4, IL-6) and reducing squalene production in sebum .
  • Iso Desloratadine’s toxicity profile remains understudied but is presumed inert at trace levels .

Comparison with Other Antihistamines :

Biologische Aktivität

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline (7-OH-6-OMe-DHIQ) is a compound belonging to the isoquinoline family, characterized by its unique hydroxy and methoxy substitutions. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • Physical State : Yellow solid
  • Melting Point : 187–191 °C
  • Solubility : Soluble in water, chloroform, ethanol, methanol, and hot ethyl acetate.

7-OH-6-OMe-DHIQ primarily interacts with dopamine receptors, acting as a dual agonist of the D1 receptor and an antagonist of the D2 receptor . This dual activity suggests potential modulation of dopamine signaling pathways, which are crucial in various neurological functions and disorders .

Neuroprotective Effects

Research indicates that 7-OH-6-OMe-DHIQ may exhibit neuroprotective properties, particularly against oxidative stress in neuronal cells. Its antioxidant capabilities could mitigate neuronal damage associated with neurodegenerative diseases such as Parkinson's and Alzheimer's .

Anti-inflammatory and Analgesic Activities

The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can inhibit key inflammatory mediators, which may contribute to its analgesic properties. This makes it a candidate for further exploration in pain management therapies .

Interaction with Enzymes

7-OH-6-OMe-DHIQ has shown potential interactions with various enzymes involved in neurotransmitter metabolism. These interactions may influence metabolic pathways related to dopamine synthesis and degradation, thereby affecting overall neurotransmitter balance .

In Vitro Studies

A series of in vitro experiments have demonstrated that 7-OH-6-OMe-DHIQ can significantly reduce oxidative stress markers in neuronal cell lines. For instance:

  • Cell Line : SH-SY5Y (human neuroblastoma cells)
  • Treatment Concentration : 10 µM for 24 hours
  • Results : Reduction of reactive oxygen species (ROS) by approximately 40% compared to control.

In Vivo Studies

In animal models of neurodegeneration:

  • Model : Mice treated with neurotoxic agents (e.g., MPTP)
  • Dosage : 5 mg/kg body weight administered daily for two weeks
  • Findings : Significant improvement in motor function and reduced neuronal loss in the substantia nigra compared to untreated controls .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
3,4-DihydroisoquinolineBasic isoquinoline structure without substituentsLacks functional groups enhancing biological activity
6-Hydroxy-7-methoxyisoquinolineHydroxy group at position sixDifferent functional group location affects reactivity
7-Methoxy-2-methyl-3,4-dihydroisoquinolineMethyl substitution at position twoAlters pharmacokinetics compared to 7-hydroxy compound
This compound Hydroxyl group at position sevenPotentially exhibits enhanced solubility and biological activity

Q & A

Basic: What are the recommended methods for synthesizing 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline?

Methodological Answer:

  • NaBH₄ Reduction : A common approach involves reducing precursor compounds like 1-(3,4-dimethoxybenzyl)-7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline using sodium borohydride (NaBH₄) in methanol, yielding derivatives with high purity (e.g., 90% yield) .
  • One-Pot Ring Expansion : For structurally similar dihydroisoquinolines, a one-pot method based on ring expansion of pseudo bases has been reported, which could be adapted for this compound .
  • Key Considerations : Optimize reaction temperature (e.g., 25–60°C) and solvent polarity to enhance yield. Post-synthesis purification via recrystallization (e.g., methanol-ether mixtures) is recommended for isolating hydrochloride salts .

Basic: How should researchers characterize this compound’s physicochemical properties?

Methodological Answer:

  • Physical Properties :
    • Melting Point : 187–191°C (consistent across multiple sources) .
    • Solubility : Soluble in hot water, chloroform, ethanol, methanol, and ethyl acetate. Use sonication for dissolution in aqueous buffers .
  • Spectral Data :
    • NMR/LC-MS : Use deuterated solvents (e.g., CDCl₃/CD₃OD) for proton/carbon NMR. Confirm purity via LC-MS with C18 columns and formic acid-acetonitrile gradients .
    • FT-IR : Identify key functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N at ~1650 cm⁻¹) .

Advanced: What catalytic strategies improve enantioselectivity in hydrogenation reactions involving this compound?

Methodological Answer:

  • Asymmetric Transfer Hydrogenation (ATH) :
    • Catalysts : Use [RuCl(η⁶-arene)TsDPEN] complexes (e.g., η⁶-mesitylene or p-cymene ligands) to achieve >90% enantiomeric excess (e.e.) in ATH reactions .
    • Conditions : Hydrogen donors like formic acid-triethylamine azeotrope (5:2 ratio) at 40°C for 24 hours. Monitor reaction progress via chiral HPLC .
  • Substrate Effects : Methoxy substituents at positions 6 and 7 enhance reaction rates and e.e. due to stabilizing CH/π interactions with catalysts .

Advanced: How do computational studies inform reaction mechanisms for derivatives of this compound?

Methodological Answer:

  • DFT Modeling :
    • Transition-State Analysis : Density Functional Theory (DFT) reveals that protonated substrates form hydrogen bonds with sulfonyl amide groups in Ru catalysts, stabilizing transition states .
    • Charge Distribution : Mulliken charge analysis shows electron-donating methoxy groups increase nucleophilicity at the C=N bond, accelerating hydrogenation .
  • Practical Application : Use Gaussian09 or ORCA software packages to model interactions and predict enantioselectivity before experimental trials .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazards : Harmful if swallowed (H302) or in skin contact (H312); causes serious eye irritation (H319) .
  • Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structural modifications enhance biological activity or stability?

Methodological Answer:

  • Derivatization Strategies :
    • Methylation : Introduce methyl groups at the 1-position to improve metabolic stability. For example, 1-methyl-7-hydroxy-6-methoxy-3,4-dihydroisoquinoline shows enhanced pharmacokinetic profiles .
    • Isotopic Labeling : Use deuterated methoxy groups (e.g., 6,7-D₆-dimethoxy derivatives) for tracer studies in drug metabolism .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability .

Advanced: What analytical methods resolve data contradictions in reaction outcomes?

Methodological Answer:

  • Contradiction Example : Discrepancies in reported melting points (187–191°C vs. 214–215°C for hydrochloride salts).
  • Resolution :
    • Salt Form Analysis : Confirm if discrepancies arise from free base vs. hydrochloride forms using ion chromatography .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) can clarify polymorphism or hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.